threo-2,5-Hexodiulose, 1,6-dideoxy-
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Overview
Description
threo-2,5-Hexodiulose, 1,6-dideoxy-: is a chemical compound with the molecular formula C6H10O4 It is a derivative of hexose sugars and is characterized by the absence of hydroxyl groups at the 1 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of threo-2,5-Hexodiulose, 1,6-dideoxy- typically involves the oxidation of hexose sugars. One common method is the oxidation of D-fructose using specific oxidizing agents under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods: Industrial production of threo-2,5-Hexodiulose, 1,6-dideoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and large-scale reactors to ensure efficient production. The product is then purified using industrial crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: threo-2,5-Hexodiulose, 1,6-dideoxy- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its parent hexose sugar.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups.
Major Products:
Oxidation: Further oxidized derivatives of the compound.
Reduction: Parent hexose sugars.
Substitution: Substituted hexose derivatives.
Scientific Research Applications
Chemistry: In chemistry, threo-2,5-Hexodiulose, 1,6-dideoxy- is used as a precursor for the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through targeted chemical reactions .
Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It is used in experiments to understand the metabolism of hexose sugars and their derivatives .
Medicine: In medicine, threo-2,5-Hexodiulose, 1,6-dideoxy- is investigated for its potential therapeutic applications. It is studied for its effects on cellular processes and its potential use in drug development .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of threo-2,5-Hexodiulose, 1,6-dideoxy- involves its interaction with specific molecular targets in biological systems. It can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways. The compound’s structure allows it to bind to specific enzymes, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
- D-threo-1,6-dideoxy-[2,5]hexodiulose
- 3,4-Hexodiulose, 2,5-anhydro-1,6-dideoxy-
- 1,4:3,6-Dianhydro-D-threo-hexo-2,5-diulose
Uniqueness: threo-2,5-Hexodiulose, 1,6-dideoxy- is unique due to its specific structural configuration and the absence of hydroxyl groups at the 1 and 6 positions. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
66322-69-8 |
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Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(3R,4R)-3,4-dihydroxyhexane-2,5-dione |
InChI |
InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-6,9-10H,1-2H3/t5-,6-/m0/s1 |
InChI Key |
RQDWELNLPMBYMA-WDSKDSINSA-N |
Isomeric SMILES |
CC(=O)[C@@H]([C@H](C(=O)C)O)O |
Canonical SMILES |
CC(=O)C(C(C(=O)C)O)O |
Origin of Product |
United States |
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